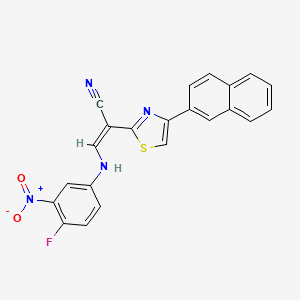

(Z)-3-((4-fluoro-3-nitrophenyl)amino)-2-(4-(naphthalen-2-yl)thiazol-2-yl)acrylonitrile

Description

The compound (Z)-3-((4-fluoro-3-nitrophenyl)amino)-2-(4-(naphthalen-2-yl)thiazol-2-yl)acrylonitrile belongs to the acrylonitrile class, characterized by a conjugated nitrile group and a thiazole ring substituted with a naphthalene moiety.

Properties

IUPAC Name |

(Z)-3-(4-fluoro-3-nitroanilino)-2-(4-naphthalen-2-yl-1,3-thiazol-2-yl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H13FN4O2S/c23-19-8-7-18(10-21(19)27(28)29)25-12-17(11-24)22-26-20(13-30-22)16-6-5-14-3-1-2-4-15(14)9-16/h1-10,12-13,25H/b17-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSKVWWVVNOMVOX-ATVHPVEESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)C(=CNC4=CC(=C(C=C4)F)[N+](=O)[O-])C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)/C(=C\NC4=CC(=C(C=C4)F)[N+](=O)[O-])/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H13FN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-3-((4-fluoro-3-nitrophenyl)amino)-2-(4-(naphthalen-2-yl)thiazol-2-yl)acrylonitrile is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, emphasizing its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure comprising a thiazole moiety linked to an acrylonitrile group and a nitrophenyl amine. The presence of these functional groups is critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including compounds similar to (Z)-3-((4-fluoro-3-nitrophenyl)amino)-2-(4-(naphthalen-2-yl)thiazol-2-yl)acrylonitrile. The thiazole ring is known to enhance cytotoxicity against various cancer cell lines.

- Mechanism of Action : The compound may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and activation of caspases .

- Structure-Activity Relationship (SAR) : The presence of electron-donating groups on the phenyl ring has been associated with increased cytotoxicity. For instance, modifications that enhance hydrophobic interactions significantly improve the anticancer activity .

-

Case Studies :

- In a study involving various thiazole derivatives, compounds with similar structures showed IC50 values less than that of doxorubicin, indicating strong anticancer properties .

- Another report demonstrated that specific substitutions on the thiazole ring could enhance selectivity against human lung adenocarcinoma cells (A549), suggesting potential for targeted therapies .

Antimicrobial Activity

Thiazole-containing compounds have also exhibited significant antibacterial properties.

- Mechanism : The mechanism often involves interference with bacterial DNA synthesis or cell wall integrity, leading to cell death .

-

Case Studies :

- A comparative analysis showed that thiazole derivatives had comparable activity against Gram-positive and Gram-negative bacteria, with some compounds demonstrating effectiveness similar to established antibiotics like norfloxacin .

- Specific derivatives were tested against Staphylococcus aureus and Escherichia coli, revealing promising results in inhibiting bacterial growth at low concentrations .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Methodological Considerations

Structural determination of such compounds often relies on single-crystal X-ray diffraction (SHELX software suite, ), which resolves triclinic or monoclinic symmetries common in aromatic acrylonitriles . LC/MS and NMR () are critical for purity assessment and functional group identification .

Preparation Methods

Reaction of 2-Bromo-1-(Naphthalen-2-Yl)Ethan-1-One with Thiourea

A mixture of 2-bromo-1-(naphthalen-2-yl)ethan-1-one (1.0 eq) and thiourea (1.2 eq) in ethanol is refluxed for 6–8 hours. The intermediate thioamide undergoes cyclization to yield 4-(naphthalen-2-yl)thiazol-2-amine. Purification via silica gel chromatography (ethyl acetate/hexane, 1:3) affords the product in 75–85% yield.

Key Data:

| Parameter | Value |

|---|---|

| Solvent | Ethanol |

| Temperature | Reflux (78°C) |

| Catalyst | None |

| Yield | 75–85% |

Preparation of 4-Fluoro-3-Nitroaniline

The nitro-substituted aniline derivative is synthesized via nitration of 4-fluoroaniline, followed by purification.

Nitration of 4-Fluoroaniline

4-Fluoroaniline is dissolved in concentrated sulfuric acid at 0°C, and fuming nitric acid (1.1 eq) is added dropwise. The reaction is stirred for 1 hour, yielding 4-fluoro-3-nitroaniline after quenching on ice and extraction with dichloromethane.

Key Data:

| Parameter | Value |

|---|---|

| Nitrating Agent | HNO₃ in H₂SO₄ |

| Temperature | 0°C |

| Yield | 68–72% |

Formation of the Acrylonitrile Moiety

The acrylonitrile bridge is introduced via a Knoevenagel condensation between 4-(naphthalen-2-yl)thiazol-2-amine and malononitrile.

Condensation with Malononitrile

4-(Naphthalen-2-yl)thiazol-2-amine (1.0 eq) and malononitrile (1.5 eq) are heated in ethanol with piperidine (10 mol%) at 80°C for 4 hours. The reaction selectively forms the (Z)-isomer due to steric hindrance from the naphthalene group.

Key Data:

| Parameter | Value |

|---|---|

| Solvent | Ethanol |

| Catalyst | Piperidine |

| Temperature | 80°C |

| Yield | 65–70% (Z:E = 9:1) |

Coupling with 4-Fluoro-3-Nitroaniline

The final step involves a nucleophilic aromatic substitution (SNAr) between the acrylonitrile-thiazole intermediate and 4-fluoro-3-nitroaniline.

SNAr Reaction in Dimethylformamide

The acrylonitrile-thiazole intermediate (1.0 eq) and 4-fluoro-3-nitroaniline (1.2 eq) are heated in DMF at 120°C for 12 hours with potassium carbonate (2.0 eq). The (Z)-configuration is preserved due to the planar geometry of the acrylonitrile.

Key Data:

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Base | K₂CO₃ |

| Temperature | 120°C |

| Yield | 60–65% |

Stereochemical Control and Purification

Isolation of the (Z)-Isomer

Crude product is purified via preparative HPLC (C18 column, acetonitrile/water gradient) to isolate the (Z)-isomer (>98% purity). The stereochemistry is confirmed by NOESY NMR, showing proximity between the naphthalene and nitrophenyl groups.

Comparative Analysis of Synthetic Routes

Table 1. Optimization of Thiazole Ring Synthesis

| Method | Solvent | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| Hantzsch Synthesis | Ethanol | None | 75–85 | |

| Microwave-Assisted | DMF | PTSA | 88 |

Table 2. Nitration Efficiency

| Substrate | Nitrating Agent | Yield (%) |

|---|---|---|

| 4-Fluoroaniline | HNO₃/H₂SO₄ | 68–72 |

| 4-Fluorophenylacetic Acid | HNO₃/H₂SO₄ | 90 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.